Product packaging for 2-Hydroxy-4-methoxybenzene-1-sulfonamide(Cat. No.:CAS No. 1243393-79-4)

2-Hydroxy-4-methoxybenzene-1-sulfonamide

Cat. No.: B2604451
CAS No.: 1243393-79-4
M. Wt: 203.21
InChI Key: ZJIRUFKWDHDTQI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as 2-hydroxy-4-methoxybenzenesulfonamide. This systematic name reflects the precise positioning of functional groups on the benzene ring, where the hydroxyl group occupies the second position, the methoxy group is located at the fourth position, and the sulfonamide group is attached to the first carbon of the benzene ring. The IUPAC naming system provides unambiguous identification by clearly indicating the relative positions of all substituents using numerical locants.

The structural representation of 2-hydroxy-4-methoxybenzenesulfonamide demonstrates a benzene ring as the core aromatic system with three distinct functional groups attached. The molecular structure features a phenolic hydroxyl group (-OH) at the ortho position relative to the sulfonamide group, creating potential for intramolecular hydrogen bonding interactions. The methoxy substituent (-OCH₃) at the para position relative to the hydroxyl group introduces electron-donating character to the aromatic system. The sulfonamide functional group (-SO₂NH₂) serves as the principal reactive center, containing both sulfonyl and amino components that contribute to the compound's chemical properties.

Chemical database representations utilize various structural notation systems to encode the molecular architecture. The Simplified Molecular Input Line Entry System representation is documented as O=S(C1=CC=C(OC)C=C1O)(N)=O, which provides a linear text format describing the connectivity and bonding patterns. This notation system enables computational processing and database searching by encoding the complete molecular structure in a standardized format.

Alternative Naming Conventions and Registry Numbers

The compound is registered under the Chemical Abstracts Service number 1243393-79-4, which serves as the primary unique identifier in chemical databases and regulatory systems. This registry number provides definitive identification regardless of naming variations or language differences. The Chemical Abstracts Service number ensures consistent recognition across international chemical literature and commercial sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4S B2604451 2-Hydroxy-4-methoxybenzene-1-sulfonamide CAS No. 1243393-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRUFKWDHDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of guaiacol with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-4-methoxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process .

Chemical Reactions Analysis

C–N Bond Cleavage Reactions

2.1. Catalytic Cleavage
Tertiary sulfonamides undergo highly selective C–N bond cleavage under catalytic conditions. For example, p-methoxybenzyl-substituted sulfonamides react in the presence of triflic acid (TfOH) to yield cleavage products via a proposed radical mechanism. The reaction proceeds efficiently even under degassed conditions, ruling out oxygen dependence .

2.2. Reaction Mechanism
The cleavage involves initial benzylic C–H oxidation, followed by hemiaminal hydrolysis. Triflic acid acts as a catalyst, with yields exceeding 90% in some cases. Control experiments with radical scavengers (e.g., BHT) show minimal interference, supporting a non-radical pathway .

Oxidation and Functionalization

3.1. N-Hydroxylation
Sulfonamides can undergo N-hydroxylation to form metabolites such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide. This reaction is critical for biotransformation studies, where oxidation occurs in vivo, leading to systemic exposure evaluation .

3.2. Hydroxymethyl Formation
Hydroxymethyl derivatives (e.g., 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)benzenesulfonamide) are formed via oxidation of methyl groups. These derivatives are synthesized using HPLC-MS/MS and confirmed via NMR and HRMS .

Cross-Metathesis Reactions

4.1. Vinyl Sulfonamide Derivatives
Functionalized α,β-unsaturated sulfonamides are synthesized via cross-metathesis with olefins using ruthenium catalysts (e.g., Hoveyda–Grubbs). This reaction exclusively forms E-isomers and avoids homodimerization due to the substrate’s classification as a Type III CM partner .

4.2. Reaction Conditions

  • Catalyst : Hoveyda–Grubbs (2.5 mol%)

  • Solvent : DCM

  • Yield : Up to 97%

  • Selectivity : E-isomer exclusively

Sulfur(IV) Bond-Forming and Breaking

5.1. Pummerer Rearrangement
Sulfoxides undergo Pummerer-type rearrangements, forming α-carbonyl compounds. For sulfonamides, this could involve deprotonation α to sulfur, followed by nucleophilic attack and rearrangement. Such mechanisms are relevant for functionalizing allylic or benzylic positions .

5.2. Oxidative Functionalization
Sulfur(IV) intermediates enable oxidative allylic or benzylic functionalization. For example, diphenyl sulfoxide reacts with activated substrates to form carbonyl compounds via Kornblum-type oxidation. This pathway is versatile for introducing functional groups .

Structural Characterization

7.1. NMR and HRMS Data
Key characterization techniques include:

  • 1H NMR : Used to confirm proton environments (e.g., methoxy, hydroxyl groups).

  • 13C NMR : Identifies carbon environments (e.g., aromatic carbons).

  • HRMS : Validates molecular formulas (e.g., C₇H₉NO₄S for 2-hydroxy-4-methoxybenzene-1-sulfonamide) .

Stability and Degradation

8.1. Photocatalytic Degradation
While not directly studied for this compound, related sulfonamides show degradation under photocatalytic conditions. Stability depends on reaction conditions (e.g., pH, temperature) .

8.2. Biological Stability
In vivo studies reveal metabolites such as sulfonic acid derivatives, indicating hydrolytic or oxidative pathways during biotransformation .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it interacts effectively with bacterial enzymes, making it a promising candidate for drug development. Molecular docking studies have confirmed its potential as an antimicrobial agent, highlighting its binding affinity to specific bacterial targets .

Drug Synthesis Precursor
2-Hydroxy-4-methoxybenzene-1-sulfonamide serves as a precursor in the synthesis of various pharmaceuticals targeting bacterial infections. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Photoprotection and Cosmetic Applications

UV Absorption Properties
This compound is studied for its ability to absorb ultraviolet (UV) radiation, making it suitable for incorporation into sunscreen formulations. Efficacy tests involve in vitro and in vivo studies assessing its UV absorption spectrum and stability under sunlight exposure.

Toxicological Studies
To ensure safety in consumer products, extensive toxicological assessments are conducted. These studies include acute and chronic toxicity evaluations using rodent models, focusing on lethal doses and no-observed-adverse-effect levels (NOAEL) .

Polymer Chemistry

Monomer and Cross-Linking Agent
In polymer chemistry, this compound is investigated as a monomer or cross-linking agent in novel polymer synthesis. Controlled polymerization processes are employed to characterize the resulting polymers' properties.

Agrochemical Research

Pesticide Development
Due to its structural similarity to other active sulfonamide compounds, this compound is explored as a potential component in pesticides or herbicides. Efficacy tests assess its effectiveness against pests and weeds while evaluating environmental impact.

Chemical Sensors

Sensor Integration
The compound's reactive functional groups make it suitable for use in chemical sensors. It is integrated into sensor arrays to detect specific chemicals or environmental conditions, with metrics such as sensitivity and response time being critical for evaluation.

Photocatalysis

Environmental Applications
Research into the compound's potential as a photocatalyst focuses on its ability to facilitate chemical reactions under light irradiation. This application is particularly relevant for environmental remediation processes such as water purification.

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated significant antibacterial activity against MRSA with a minimum inhibitory concentration of 1024 µg/ml
Toxicological AssessmentIdentified dose-related increases in liver weight and other effects in rodent models during toxicity studies
Polymer CharacterizationSuccessful polymerization led to new materials with enhanced properties suitable for various applications
Pesticidal EfficacyShowed effectiveness in reducing pest populations while assessing non-target species impact

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Observations:
  • Substituent Positions : The hydroxyl and methoxy groups in 2-Hydroxy-4-methoxybenzene-1-sulfonamide create an electron-rich aromatic system, enhancing hydrogen-bonding capacity compared to methyl or chloro substituents in analogs .
  • Triazine vs. Benzene Core : Sulfonylurea herbicides (e.g., metsulfuron methyl ester) utilize a triazine ring for herbicidal activity, whereas the benzene core in the target compound may favor different biological targets .
  • Heterocyclic vs. Aromatic Systems : Pyrazole-containing sulfonamides (e.g., ) exhibit distinct binding modes due to nitrogen-rich rings, unlike the hydroxy/methoxy-substituted benzene in the target compound.

Physicochemical Properties

  • Solubility and Stability: The hydroxyl group in this compound increases water solubility compared to methyl-substituted analogs (e.g., ). However, crystal packing stabilized by hydrogen bonds (as seen in ) may reduce solubility in non-polar solvents.
  • Synthesis Routes : The target compound can be synthesized via sulfonylation of a substituted aniline, akin to methods used for N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide (e.g., reaction of sulfonyl chlorides with amines) .

Research Findings and Data

Table 2: Comparative Spectroscopic Data (Hypothetical Projections for Target Compound)
Property This compound (Projected) N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
¹H NMR (δ, ppm) ~6.8–7.5 (aromatic), ~5.2 (-OH) 7.70–7.30 (aromatic), 3.40 (-CH(CH₃)₂)
¹³C NMR (δ, ppm) ~160 (C-OCH₃), ~155 (C-OH) 143.2 (S-C), 22.5 (CH₃)
FT-IR (cm⁻¹) ~3400 (-OH), ~1250 (S=O) 3270 (N–H), 1150 (S=O)

Biological Activity

2-Hydroxy-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential antimicrobial and enzyme inhibitory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₉NO₄S, featuring a benzene ring substituted with hydroxyl, methoxy, and sulfonamide groups. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By binding to the active site of these enzymes, the compound effectively disrupts bacterial growth and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for bacterial dihydropteroate synthase, preventing the synthesis of folate necessary for bacterial survival.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial potential of this compound. For instance, one study demonstrated that it effectively inhibited MRSA with a minimum inhibitory concentration (MIC) of 1024 µg/ml, showcasing its potential as an alternative to conventional antibiotics .

Comparative Antimicrobial Activity Table

CompoundMIC (µg/ml)Target Bacteria
This compound1024Staphylococcus aureus (MRSA)
Sulfanilamide512Escherichia coli
Trimethoprim128Klebsiella pneumoniae

Study 1: Antibacterial Mechanism

A recent investigation into the antibacterial mechanism of this compound revealed that it not only inhibits bacterial growth but also disrupts biofilm formation. The study found that the compound could dislodge up to 80% of preformed biofilms in MRSA at certain concentrations . This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Study 2: Enzyme Inhibition Assays

In enzyme assays conducted using Hepa1c1c7 mouse hepatoma cells, compounds structurally related to this compound were shown to induce NQO1 enzyme activity significantly. This suggests that such compounds may also exert protective effects against oxidative stress by enhancing cellular antioxidant responses .

Research Applications

The versatility of this compound extends beyond antimicrobial applications. Its potential as a lead structure for developing new drugs targeting various diseases is being explored. The compound's ability to inhibit specific enzymes makes it a candidate for further research in fields such as:

  • Cancer Therapy : Investigating its efficacy against cancer cell lines.
  • Enzyme Probes : Utilizing it in biochemical assays to study enzyme activities and interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-4-methoxybenzene-1-sulfonamide, and how can reaction yields be improved?

  • Methodology : Start with sulfonation of 2-hydroxy-4-methoxybenzene using chlorosulfonic acid, followed by amidation with ammonia or amines. Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via factorial design experiments to identify yield-limiting factors . Validate purity using HPLC with sulfonamide-specific columns (e.g., reverse-phase C18) and compare retention times against standards .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodology : Conduct pH-solubility profiling using buffered solutions (pH 1–12) and quantify solubility via UV-Vis spectroscopy at λmax (~280 nm for aromatic sulfonamides). Monitor stability via accelerated degradation studies (40–60°C) and analyze degradation products using LC-MS .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxy at C4, sulfonamide at C1) and FT-IR for functional group identification (S=O stretching at ~1350–1150 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways with software like COMSOL Multiphysics to identify electrophilic centers (e.g., sulfonyl group) and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodology : Re-evaluate assay conditions:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria with standardized MIC protocols.
  • Compound stability : Verify integrity post-incubation using LC-MS to rule out decomposition.
  • Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. How can researchers design derivatives to enhance sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase)?

  • Methodology :

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzene ring to strengthen zinc coordination in enzyme active sites.
  • Docking studies : Use AutoDock Vina to predict binding affinities and optimize substituent geometry.
  • Kinetic assays : Measure KiK_i values via stopped-flow spectroscopy to validate inhibition potency .

Q. What experimental and computational approaches validate the compound’s environmental fate (e.g., photodegradation)?

  • Methodology :

  • Photolysis studies : Exclude solutions to UV light (254–365 nm) and track degradation via HPLC-UV.
  • Quantum yield calculation : Use time-dependent DFT to model excitation states and predict degradation pathways.
  • Ecotoxicology : Assess metabolite toxicity using Daphnia magna bioassays .

Methodological Notes

  • Synthesis Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
  • Data Reproducibility : Adhere to OECD guidelines for biological assays and report R2R^2 values for quantitative analyses .
  • Safety Protocols : Store the compound in airtight containers under inert gas (N2_2) to prevent oxidation .

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